molecular formula C8H11N B074987 2,3,6-Trimethylpyridine CAS No. 1462-84-6

2,3,6-Trimethylpyridine

Cat. No. B074987
CAS RN: 1462-84-6
M. Wt: 121.18 g/mol
InChI Key: UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Description

2,3,6-Trimethylpyridine is a colorless liquid with a density of 0.913 g/cm3 . It is slightly soluble in water and can be found in low-temperature coal tar and coal soot .


Synthesis Analysis

2,3,6-Trimethylpyridine can be synthesized from 3-Pyridinemethanol,2,6-dimethyl- .


Molecular Structure Analysis

The molecular formula of 2,3,6-Trimethylpyridine is C8H11N . The molecular weight is 121.1796 .


Chemical Reactions Analysis

2,3,6-Trimethylpyridine neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

2,3,6-Trimethylpyridine is a colorless liquid with a density of 0.913 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

  • Hydrophobic and Hydrophilic Interactions : 2,4,6-Trimethylpyridine demonstrates mixed hydrophobic-hydrophilic nature, with hydrophobic hydration in low concentrations and hydrophilic interactions at higher concentrations. This property is significant in understanding the solute-solvent interactions in various systems (Marczak & Banaś, 2001).

  • Vibrational Spectra Analysis : The vibrational spectra of 2,3,6-Trimethylpyridine, among other trimethylpyridines, have been reported, providing fundamental frequencies for these compounds. This is crucial for understanding their molecular properties (Green & Harrison, 1973).

  • Thermodynamic Properties : The study of ideal-gas properties and internal rotation of 2,3,6-Trimethylpyridine up to 1000 K is important for understanding its behavior under various temperature conditions (Draeger, 1982).

  • Synthesis of Optoelectronic Materials : 2,4,6-Trimethylpyridine is a precursor for novel optoelectronic functional materials, demonstrating its importance in the field of material science (Tong Zhenhe, 2007).

  • Optimization of Synthesis Conditions : Research on optimizing the synthesis of 2,3,5-trimethylpyridine from various precursors highlights its industrial and chemical significance (Urošević et al., 2022).

  • NMR Shifts and Isotope Effects : The isotope effects in nuclear magnetic resonance shifts induced by lanthanide shift reagents on methyl substituted pyridines, including 2,4,6-Trimethylpyridine, have been studied, which is significant for understanding molecular interactions and structures (Balaban et al., 1976).

  • Four-Photon Polarization Spectroscopy : The use of four-photon spectroscopy to study associated aqueous solutions of 2,3,6-Trimethylpyridine offers insights into molecular interactions and behaviors in solutions (Bunkin et al., 1990).

  • Molar Heat Capacities : Understanding the molar heat capacities of 2,3,6-Trimethylpyridine in liquid state across a range of temperatures contributes to the knowledge of its thermophysical properties (Svoboda & Zábranský, 1991).

  • Purity Assay in Biological Studies : The development of a simple method for assaying the purity of s-collidine (2,4,6-trimethylpyridine) used in biological research, such as tissue fixation for microscopy, is crucial for ensuring the reliability of experimental results (Yaseen, 1969).

  • Synthetic Strategies in Supramolecular Chemistry : The synthesis and applications of 2,6-Bis(trimethyltin)pyridine, derived from 2,4,6-trimethylpyridine, in producing ligands for supramolecular chemistry highlight its versatility in chemical synthesis (Schubert & Eschbaumer, 1999).

Safety And Hazards

2,3,6-Trimethylpyridine may cause respiratory irritation . It is harmful in contact with skin and causes skin irritation . It also causes serious eye irritation and is harmful if swallowed .

Future Directions

2,4,6-Triarylpyridines, which include 2,3,6-Trimethylpyridine, are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed .

properties

IUPAC Name

2,3,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3
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InChI Key

UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=C(C=C1)C)C
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Molecular Formula

C8H11N
Record name 2,3,6-COLLIDINE
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DSSTOX Substance ID

DTXSID5051731
Record name 2,3,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO]
Record name 2,3,6-COLLIDINE
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Record name 2,3,6-Trimethylpyridine
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Boiling Point

343 to 345 °F at 760 mmHg (NTP, 1992)
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Density

0.922 (NTP, 1992) - Less dense than water; will float
Record name 2,3,6-COLLIDINE
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Product Name

2,3,6-Trimethylpyridine

CAS RN

1462-84-6, 29611-84-5
Record name 2,3,6-COLLIDINE
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Record name 2,3,6-Trimethylpyridine
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Record name Trimethylpyridine
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Record name Pyridine, 2,3,6-trimethyl-
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Record name 2,3,6-TRIMETHYLPYRIDINE
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Melting Point

12 °F (NTP, 1992)
Record name 2,3,6-COLLIDINE
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Synthesis routes and methods

Procedure details

Such pyridine bases as pyridine, picoline, lutidine, collidine, etc. can be produced in the present invention. For example, when formaldehyde and acetaldehyde are used together with ammonia, pyridine and 3-picoline are obtained. When formaldehyde and propionaldehyde are used together with ammonia, 3,5-lutidine and a small amount of 3-picoline are obtained. When formaldehyde, acetaldehyde and propionaldehyde are used together with ammonia, pyridine, 3-picoline and 3,5-lutidine are obtained. Further, when formaldehyde and acetone are used together with ammonia, 2,6-lutidine is principally obtained. When diethylketone or methylethylketone is used together with ammonia, 2,6-diethyl-3-methylpyridine or 2,3,6-trimethylpyridine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
V Svoboda, M Zábranský - Collection of Czechoslovak chemical …, 1991 - cccc.uochb.cas.cz
Molar heat capacities of 2,3,6-trimethylpyridine, 2,4,6-trimethylpyridine and 3-methoxypropionitrile in the liquid state were measured at the constant atmospheric pressure in the …
Number of citations: 5 cccc.uochb.cas.cz
JA Draeger - The Journal of Chemical Thermodynamics, 1982 - Elsevier
The thermodynamic functions and properties of formation to 1000 K are presented for 2,4,6-trimethylpyridine and 2,3,6-trimethylpyridine. Liquid-vapor vibrational shifts are given for the …
Number of citations: 4 www.sciencedirect.com
V Majer, V Svoboda, M Lencka - The Journal of Chemical Thermodynamics, 1985 - Elsevier
Molar enthalpies of vaporization for five di- and two tri-methylpyridines were determined with an accuracy of 0.25 per cent, using an adiabatic vaporization calorimeter. The …
Number of citations: 14 www.sciencedirect.com
IL Kotlyarevskii, LI Vereshchagin - Bulletin of the Academy of Sciences of …, 1960 - Springer
The catalytic condensation of 3-methyl-6-hepten-4-yn-3-ol with ammonia results in the formation of 6-ethyl-2-picoline and 2,3,6-trimethylpyridine. 2. The same products together with 2,3,…
Number of citations: 3 link.springer.com
P Bednář, Z Stránský, P Bartak, P Adamovský - Journal of Chromatography …, 1999 - Elsevier
The influence of the addition of polyethylene glycol (PEG) to the background electrolyte on the capillary zone electrophoretic (CZE) separation of alkylpyridines was studied. It was found …
Number of citations: 8 www.sciencedirect.com
AF Bunkin, GA Lyakhov, AV Rezov… - Journal of Modern …, 1990 - Taylor & Francis
A new method of four-photon spectroscopy of the Rayleigh wing has been employed for the first time to study associated aqueous solutions of 2,3,6-trimethylpyridine (TMP). An …
Number of citations: 7 www.tandfonline.com
I Bryndal, M Drozd, T Lis, JK Zaręba, H Ratajczak - CrystEngComm, 2020 - pubs.rsc.org
Synthesis of compounds with improved physicochemical properties, including nonlinear optical phenomena such as second harmonic generation, might be considered as one of the …
Number of citations: 5 pubs.rsc.org
R Hamilton, MA McKervey, JJ Rooney - Journal of the Chemical …, 1976 - pubs.rsc.org
Diethyl ketone and methyl ethyl ketone combine with ammonia in the gas phase on a platinum-silica catalyst at elevated temperatures, yielding 2,6-diethyl-3-methylpyridine and a …
Number of citations: 3 pubs.rsc.org
T Frejd, EB Pedersen, SO Lawesson - Tetrahedron, 1973 - Elsevier
A new pyridine synthesis has been found by refluxing certain simple secondary car☐amides in HMPA. Thus 2,6-dimethylpyridine, 2-ethyl-6-methylpyridine, 2,3,6-trimethylpyridine, 2-…
Number of citations: 4 www.sciencedirect.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the bicyclic compounds with pyridine ring, cyclopolymethylenepyridines and cycloalkenopyridines.The cyclopolymethylenepyridines are …
Number of citations: 0 www.sciencedirect.com

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